molecular formula C13H25N3O3 B13164275 Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate

Cat. No.: B13164275
M. Wt: 271.36 g/mol
InChI Key: JIHCMUYWQMHGDM-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate is a compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and biologically active compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 2-amino-2-methylpropanoyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product . The general reaction scheme is as follows:

    Step 1: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

    Step 2: The intermediate product is then reacted with 2-amino-2-methylpropanoyl chloride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl or amino groups can be replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a wide range of substituted piperazine derivatives .

Scientific Research Applications

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of cell membranes, or interference with cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

Molecular Formula

C13H25N3O3

Molecular Weight

271.36 g/mol

IUPAC Name

tert-butyl 4-(2-amino-2-methylpropanoyl)piperazine-1-carboxylate

InChI

InChI=1S/C13H25N3O3/c1-12(2,3)19-11(18)16-8-6-15(7-9-16)10(17)13(4,5)14/h6-9,14H2,1-5H3

InChI Key

JIHCMUYWQMHGDM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C)(C)N

Origin of Product

United States

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